molecular formula C13H13N3O2S B15110481 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B15110481
M. Wt: 275.33 g/mol
InChI Key: YUZLWGUYNZBTNY-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide typically involves the cyclization of semicarbazides or thiosemicarbazides with nitroalkanes activated in polyphosphoric acid . This method allows for the formation of the thiadiazole ring, which is a crucial part of the compound’s structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and reagents, making the synthesis process relatively straightforward and scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the thiadiazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring acts as a hydrogen-binding domain and a two-electron donor system, allowing the compound to interact with various biological molecules . This interaction can lead to the inhibition of enzymes or receptors, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to its combination of the thiadiazole ring and the benzofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C13H13N3O2S/c1-2-11-15-16-13(19-11)14-12(17)10-7-8-5-3-4-6-9(8)18-10/h3-6,10H,2,7H2,1H3,(H,14,16,17)

InChI Key

YUZLWGUYNZBTNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC3=CC=CC=C3O2

Origin of Product

United States

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